N-methyl-D-norleucine
CAS No.:
Cat. No.: VC18273539
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H15NO2 |
---|---|
Molecular Weight | 145.20 g/mol |
IUPAC Name | (2R)-2-(methylamino)hexanoic acid |
Standard InChI | InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1 |
Standard InChI Key | FPDYKABXINADKS-ZCFIWIBFSA-N |
Isomeric SMILES | CCCC[C@H](C(=O)O)NC |
Canonical SMILES | CCCCC(C(=O)O)NC |
Introduction
Synthesis and Modification Strategies
The synthesis of N-methylated amino acids typically involves selective alkylation or solid-phase peptide synthesis (SPPS) techniques. A representative pathway, adapted from cyclopeptide studies, is outlined below:
Alkaline Hydrolysis and Coupling
Linear peptide precursors are often synthesized via sequential coupling of N-methylated residues. For example, Boc-protected N-methylleucine is deprotected using trifluoroacetic acid (TFA) and coupled with pentafluorophenyl (pfp) esters to form cyclic structures . This method ensures high yields (e.g., 89% for cyclooligopeptides) and minimizes racemization.
Table 1: Key Reactions in N-Methyl-D-Norleucine Synthesis
Step | Reagents/Conditions | Outcome |
---|---|---|
Deprotection | TFA in dichloromethane | Removal of Boc groups |
Ester Activation | Pentafluorophenyl trifluoroacetate | Formation of active esters |
Cyclization | N-methylmorpholine (NMM), 0°C | Macrocyclization of tetrapeptides |
Applications in Peptide Engineering
N-Methylation is a cornerstone of peptide engineering, enhancing metabolic stability and membrane permeability. N-Methyl-D-norleucine’s structural analogs have demonstrated utility in the following areas:
Therapeutic Peptide Design
Incorporating N-methylated residues into peptides reduces proteolytic susceptibility. For instance, substituting methionine with norleucine in amyloid-β peptides abolished neurotoxicity, highlighting the role of side-chain interactions . Similarly, N-methyl-D-norleucine could stabilize peptide backbones in drug candidates targeting neurological disorders.
Biochemical and Pharmacological Implications
Glutamine Antagonism
The norleucine derivative 6-diazo-5-oxo-L-norleucine (DON) acts as a glutamine antagonist, inhibiting lymphocyte proliferation and neuroinflammation in murine models . While DON’s mechanism involves glutamine metabolism blockade, N-methyl-D-norleucine’s methyl group may similarly interfere with enzymatic substrates, warranting exploration in immune modulation.
Table 2: Comparative Effects of Norleucine Derivatives
Compound | Target Pathway | Biological Effect |
---|---|---|
DON | Glutaminase | Reduced CNS inflammation |
N-Methyl-D-norleucine | (Theoretical) | Enhanced peptide stability |
Industrial and Research Applications
Peptide Synthesis
D-Norleucine methyl ester hydrochloride, a closely related compound, is widely used in SPPS for therapeutic proteins . N-Methyl-D-norleucine’s resistance to proteases positions it as a candidate for oral peptide drugs, circumventing traditional bioavailability challenges.
Neuroscience Research
Ultra-structural studies of NMDA receptors revealed that methylation impacts receptor localization in astrocytic processes . This finding underscores the potential of N-methyl-D-norleucine in probing glutamate receptor dynamics and synaptic plasticity.
Challenges and Future Directions
Despite its promise, the synthesis of N-methyl-D-norleucine requires optimization to address yield variability in macrocyclization . Future studies should explore its pharmacokinetics in vivo and assess its efficacy in disease models, particularly neurodegenerative disorders.
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